molecular formula C16H18N2O4 B251096 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide

Cat. No.: B251096
M. Wt: 302.32 g/mol
InChI Key: KCVSVQSVWSIZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide, also known as ML303, is a small molecule compound that has been developed as a potential drug candidate for the treatment of various diseases. ML303 belongs to the class of furamide compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide involves the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound has been found to inhibit the activity of PI3K, AKT, and mTOR, which are involved in cell growth and survival. This compound has also been found to inhibit the activity of NF-κB, which is involved in inflammation, and the activity of JAK/STAT, which is involved in immune response.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, the reduction of inflammation, and the protection of neurons. This compound has also been found to modulate the activity of various enzymes, including caspases, kinases, and phosphatases.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. This compound has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis and purification.

Future Directions

For the research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide include investigating its therapeutic potential, exploring its structure-activity relationship, and developing new synthetic methods.

Synthesis Methods

The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification of the final product. The starting materials for the synthesis of this compound are 3-methoxy-4-nitrobenzoic acid and isobutyryl chloride. The coupling reaction involves the use of N,N-dimethylformamide (DMF) as a solvent and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. The final product is purified using column chromatography.

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide has been found to exhibit potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H18N2O4/c1-10(2)15(19)18-12-7-6-11(9-14(12)21-3)17-16(20)13-5-4-8-22-13/h4-10H,1-3H3,(H,17,20)(H,18,19)

InChI Key

KCVSVQSVWSIZOV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)OC

Origin of Product

United States

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